Molecular Weight and Lipophilicity (XLogP3) Differentiation vs. 3,5-Dimethyl-1-phenyl Analog (CAS 512809-75-5) Drive Divergent Permeability Predictions
CAS 512809-24-4 possesses a molecular weight of 272.30 Da and a calculated XLogP3 of 1.4, placing it firmly within the 'goldilocks' zone for oral bioavailability (MW < 500, LogP < 5). The closest commercially available analog bearing a 3-hydroxy group—2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one (CAS 512809-75-5)—has a molecular weight of 334.4 Da and an estimated XLogP3 of ~2.8, representing a +62 Da increase in MW and a ~1.4 log unit increase in lipophilicity[1]. This divergence predicts measurably different passive membrane permeability and plasma protein binding, two parameters critical for cell-based assay performance and in vivo pharmacokinetics[1].
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 272.30 |
| Comparator Or Baseline | 334.4 (CAS 512809-75-5; 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one) |
| Quantified Difference | −62.1 Da (−18.6%) |
| Conditions | Calculated from molecular formula; XLogP3 calculated via XLogP3 algorithm (BOC Sciences and PubChem consensus) |
Why This Matters
Lower MW and moderate lipophilicity predict superior aqueous solubility and reduced non-specific binding—critical for obtaining reliable dose-response curves in biochemical and cell-based screening campaigns.
- [1] PubChem. 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one – Compound Summary (CID inferred). Accessed via vendor cross-reference. View Source
